
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features a variety of functional groups, including a trimethylsilyl group, a benzyloxy group, and a tert-butoxycarbonyl (Boc) protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a suitable amino acid derivative, which is then protected with a Boc group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the trimethylsilyl group is typically added using a silylation reagent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate can undergo a variety of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The Boc-protected amino group can be reduced to a free amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the Boc-protected amino group yields a free amine.
Applications De Recherche Scientifique
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and peptides.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-amino butanoate: Similar structure but lacks the Boc protection.
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but with a different carbon chain length.
Uniqueness
The presence of the Boc-protected amino group in (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate makes it particularly useful in peptide synthesis, as the Boc group can be selectively removed under mild acidic conditions. Additionally, the trimethylsilyl group provides a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C22H37NO6Si |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2-trimethylsilylethoxymethyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H37NO6Si/c1-17(27-15-18-11-9-8-10-12-18)19(23-21(25)29-22(2,3)4)20(24)28-16-26-13-14-30(5,6)7/h8-12,17,19H,13-16H2,1-7H3,(H,23,25)/t17-,19+/m1/s1 |
Clé InChI |
OGPMZFUFGMFFLW-MJGOQNOKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


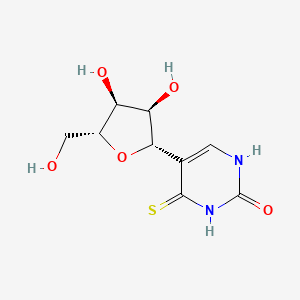
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
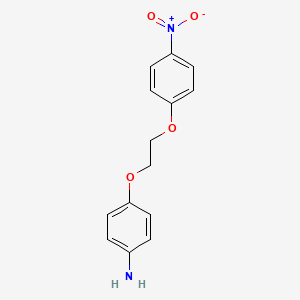
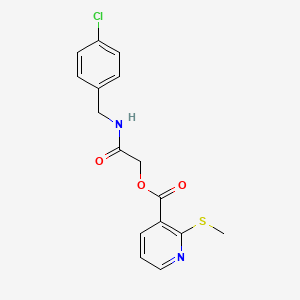

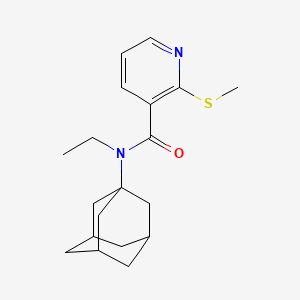
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
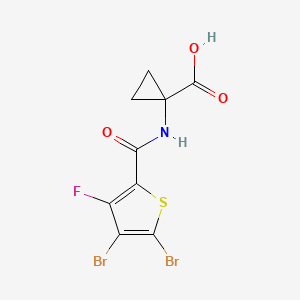
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)

